Cas no 1547032-01-8 (4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde)

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde is a versatile pyrazole-based intermediate with significant utility in organic synthesis and pharmaceutical applications. Its unique structure, featuring chloro, ethyl, and methyl substituents, enhances reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing heterocyclic frameworks. The aldehyde group provides a functional handle for further derivatization, enabling the synthesis of complex molecules. This compound exhibits high purity and stability under standard conditions, ensuring consistent performance in research and industrial processes. Its role as a precursor in agrochemical and medicinal chemistry underscores its importance in developing biologically active compounds.
4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde structure
1547032-01-8 structure
Product Name:4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
CAS No:1547032-01-8
MF:C7H9ClN2O
MW:172.61216044426
CID:5463251
Update Time:2025-06-27

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
    • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
    • Z2732518045
    • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbalde hyde
    • 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde
    • Inchi: 1S/C7H9ClN2O/c1-3-5-7(8)6(4-11)10(2)9-5/h4H,3H2,1-2H3
    • InChI Key: LKLADOHPWHLXGV-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)N(C)N=C1CC

Computed Properties

  • Exact Mass: 172.0403406 g/mol
  • Monoisotopic Mass: 172.0403406 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.9
  • Molecular Weight: 172.61

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6806075-0.05g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
0.05g
$174.0 2025-03-12
Enamine
EN300-6806075-0.1g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
0.1g
$257.0 2025-03-12
Enamine
EN300-6806075-0.25g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
0.25g
$367.0 2025-03-12
Enamine
EN300-6806075-0.5g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
0.5g
$579.0 2025-03-12
Enamine
EN300-6806075-1.0g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
1.0g
$743.0 2025-03-12
Enamine
EN300-6806075-2.5g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
2.5g
$1454.0 2025-03-12
Enamine
EN300-6806075-5.0g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
5.0g
$2152.0 2025-03-12
Enamine
EN300-6806075-10.0g
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95.0%
10.0g
$3191.0 2025-03-12
1PlusChem
1P028DYP-50mg
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95%
50mg
$269.00 2024-06-20
1PlusChem
1P028DYP-100mg
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde
1547032-01-8 95%
100mg
$369.00 2024-06-20

Additional information on 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde: A Versatile Intermediate in Pharmaceutical and Agricultural Applications

4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde (CAS No. 1547032-01-8) is a heterocyclic compound with a pyrazole core, characterized by its unique combination of functional groups including a chloro substituent, an ethyl group, and a formyl group. This molecule has attracted significant attention in the pharmaceutical and agricultural sectors due to its potential as a building block for the development of novel therapeutics and agrochemicals. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for targeted drug discovery and sustainable crop protection strategies.

Chemical Structure and Synthesis Pathways
The molecular architecture of 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde consists of a five-membered pyrazole ring with two substituents: a chloro group at the 4-position and an ethyl group at the 5-position, while the 3-position features a formyl group. This structural arrangement imparts unique reactivity, enabling the compound to participate in various chemical transformations. Recent advancements in synthetic methodologies, such as microwave-assisted reactions and catalytic coupling, have improved the efficiency of its synthesis. For instance, a 2023 study published in Organic & Biomolecular Chemistry demonstrated that the use of palladium-catalyzed cross-coupling reactions significantly reduced the reaction time and increased the yield of this compound, highlighting its potential as a scalable intermediate.

Biological Activity and Mechanism of Action
4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde exhibits diverse biological activities, primarily attributed to its ability to interact with specific molecular targets. In the context of pharmaceutical research, it has shown potential as an inhibitor of key enzymes involved in inflammatory pathways. A 2022 study in Journal of Medicinal Chemistry reported that this compound effectively suppressed the activity of cyclooxygenase-2 (COX-2), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, its ability to modulate the activity of histone deacetylases (HDACs) has been explored in the context of cancer therapy, as HDAC inhibitors are known to induce apoptosis in malignant cells.

<3>Applications in Agriculture and Pest Control
In the agricultural sector, 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde has been investigated for its potential as a herbicide and fungicide. A 2023 review in Pesticide Biochemistry and Physiology highlighted its efficacy in inhibiting the growth of phytopathogenic fungi, particularly in the genus Fusarium, which is a major cause of crop losses worldwide. The compound's mode of action involves disrupting the biosynthesis of cell wall components, thereby preventing fungal colonization. Furthermore, its low environmental persistence and minimal impact on non-target organisms make it a sustainable alternative to conventional agrochemicals.

Recent Research Advances
Recent years have witnessed a surge in research on 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde, driven by its potential in drug discovery and green chemistry. A 2024 study published in Green Chemistry explored its use in the synthesis of biodegradable polymers, leveraging its reactivity with epoxides and cyclic ethers. This application aligns with the growing demand for eco-friendly materials in various industries. Additionally, computational studies using molecular docking simulations have predicted its binding affinity to several protein targets, including the enzyme acetylcholinesterase, which is relevant to the development of neuroprotective agents.

Optimization of Synthesis and Functionalization
The synthesis of 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde has been optimized through various strategies to enhance its purity and yield. One notable approach involves the use of solid-phase synthesis techniques, which allow for the precise modification of functional groups. A 2023 article in Chemical Communications described a novel method where the compound was functionalized with various alkyl and aryl groups, enabling the creation of derivatives with tailored biological activities. This flexibility in functionalization underscores its value as a versatile platform for drug development.

Environmental and Safety Considerations
While 4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde shows promise in multiple applications, its environmental impact and safety profile must be carefully evaluated. Regulatory agencies such as the EPA and EU's EFSA have emphasized the importance of conducting comprehensive risk assessments before its large-scale deployment. Current studies suggest that the compound has low toxicity to aquatic organisms and degrades rapidly in soil, reducing the risk of long-term ecological harm. However, further research is needed to fully understand its fate in different environmental compartments.

Conclusion and Future Directions
4-Chloro-5-ethyl-2-methylpyrazole-3-carbaldehyde represents a significant advancement in the field of heterocyclic chemistry, offering a unique combination of structural features and functional versatility. Its applications span from pharmaceuticals to agriculture, with ongoing research focused on expanding its utility through synthetic innovation and biological exploration. As the demand for sustainable and efficient chemical solutions grows, this compound is poised to play a pivotal role in addressing global challenges in health and food security. Future studies should prioritize the development of greener synthesis methods and the elucidation of its molecular mechanisms to maximize its potential in diverse fields.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk